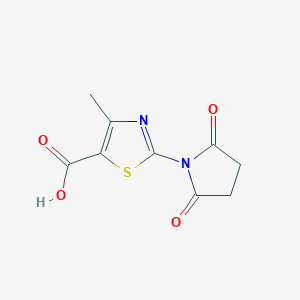

2-(2,5-Dioxopyrrolidin-1-yl)-4-methylthiazole-5-carboxylic acid

Description

2-(2,5-Dioxopyrrolidin-1-yl)-4-methylthiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a 4-methyl group, a carboxylic acid at position 5, and a 2,5-dioxopyrrolidin-1-yl moiety at position 2. This compound is primarily utilized as an intermediate in synthesizing alkyl esters with C6–C12 linear chains, which are critical for enhancing transdermal penetration properties . Its structural design incorporates the 2,5-dioxopyrrolidin group, a reactive electrophilic moiety that facilitates conjugation reactions, as seen in peptide coupling and prodrug synthesis . However, its low hydrophobicity limits its direct application as a penetration enhancer compared to derivatives with longer alkyl chains .

Properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4S/c1-4-7(8(14)15)16-9(10-4)11-5(12)2-3-6(11)13/h2-3H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUIHTWBHDEFPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C(=O)CCC2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 2-(2,5-Dioxopyrrolidin-1-yl)-4-methylthiazole-5-carboxylic acid are voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels . These channels play a crucial role in the propagation of action potentials in neurons, making them key targets for anticonvulsant drugs.

Mode of Action

This compound interacts with its targets at high concentrations of 100 µM or 500 µM. It inhibits the calcium currents mediated by Cav 1.2 (L-type) channels. This inhibition can decrease the excitability of neurons, thereby preventing the abnormal electrical activity that leads to seizures.

Biochemical Pathways

Pharmacokinetics

The compound has shown high metabolic stability on human liver microsomes. It also exhibits negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds. These properties suggest that the compound may have good bioavailability and a favorable safety profile.

Result of Action

The compound’s action results in potent anticonvulsant properties. It has shown broad-spectrum activity in widely accepted animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice. Additionally, it has proven effective in pain models, including the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice.

Biological Activity

2-(2,5-Dioxopyrrolidin-1-yl)-4-methylthiazole-5-carboxylic acid is a compound that has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the pyrrolidinone moiety contributes to its unique reactivity and interaction with biological targets.

Antioxidant and Anti-inflammatory Effects

Research indicates that derivatives of 4-methylthiazole-5-carboxylic acid exhibit significant antioxidant properties. A study on a related thiazole derivative demonstrated its ability to attenuate hyperglycemia and improve insulin sensitivity in diabetic models through antioxidant mechanisms . The compound's ability to scavenge free radicals and reduce oxidative stress markers positions it as a potential therapeutic agent for metabolic disorders.

Enzyme Modulation

The compound is also reported to modulate enzyme activity. It interacts with specific molecular targets, influencing various biochemical pathways. For instance, it may act as an allosteric modulator, altering the activity of enzymes involved in critical metabolic processes.

The mechanism by which this compound exerts its effects involves complex interactions with cellular receptors and enzymes. Preliminary studies suggest that it may inhibit certain kinases associated with cancer cell proliferation, thereby inducing apoptosis in tumor cells .

Study on Diabetic Models

In a notable study, the effects of a thiazole derivative on diabetic rats were examined. The administration of the compound resulted in significant reductions in serum glucose levels, lipid profiles, and inflammatory markers after four weeks of treatment. Histopathological examinations revealed normalization in pancreatic islet morphology, indicating protective effects against diabetes-induced damage .

Anticancer Activity

Another investigation focused on the compound's anticancer potential. High-throughput screening identified it as an effective inhibitor of HSET (KIFC1), a kinesin involved in centrosome clustering in cancer cells. The compound demonstrated micromolar inhibition in vitro, highlighting its potential as a lead compound for developing anticancer therapies .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈N₂O₃S |

| Molecular Weight | 196.22 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not specified |

| Biological Activity | Effect |

|---|---|

| Antioxidant | Scavenges free radicals |

| Anti-inflammatory | Reduces inflammatory markers |

| Enzyme Inhibition | Modulates kinase activity |

Comparison with Similar Compounds

Thiazole-Carboxylic Acid Derivatives

- 2-(7-Nitro-5-isopropoxy-indol-2-yl)-4-methylthiazole-5-carboxylic acid This compound shares the 4-methylthiazole-5-carboxylic acid backbone but replaces the dioxopyrrolidin group with a nitro- and isopropoxy-substituted indole ring. It exhibits potent xanthine oxidase (XO) inhibitory activity (IC₅₀ = 5.1 nM), outperforming allopurinol (IC₅₀ = 260 nM) . The indole substituent enhances hydrophobic interactions with the XO active site, contributing to its efficacy.

- 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid A patented polymorphic form of this compound features a phenyl ring substituted with cyano and 2-methylpropoxy groups. The aromatic and electron-withdrawing cyano group improves metabolic stability and binding affinity, though its biological activity remains unspecified .

- Its neopentyloxy group optimizes hydrophobic and steric interactions, highlighting the importance of substituent design in potency .

Dioxopyrrolidin-Containing Analogues

Compounds like 6-fluoro-3-phenyl-2-[1-(9H-purin-6-ylamino)-ethyl]-3H-quinazolin-4-one (compound 61) utilize dioxopyrrolidin esters as intermediates for introducing amine functionalities. The dioxopyrrolidin group acts as a leaving group, enabling efficient nucleophilic substitution in multi-step syntheses .

Physicochemical Properties

The low hydrophobicity of this compound limits its membrane permeability, necessitating derivatization with hydrophobic chains (e.g., C6–C12 alkyl esters) for transdermal applications . In contrast, the indole- and phenyl-substituted analogues exhibit higher hydrophobicity, correlating with enhanced target engagement and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.